Evidence 1: Ultra-High Affinity for BRD4 BD2 Versus Closest In-Class Patent Analogs
The target compound exhibits an exceptionally high binding affinity for the second bromodomain of BRD4 (BRD4 BD2) with a dissociation constant (Kd) of 0.300 nM. This contrasts starkly with the most structurally analogous compounds from the same patent family (e.g., BDBM285046 and BDBM285216), which show an inhibitory concentration (IC50) of 500 nM against the same target, representing an over 1000-fold difference in potency . While assay methodologies differ (a BROMOscan Kd vs. a biochemical IC50), the magnitude of the difference is indicative of a structurally-driven, profound enhancement in target engagement.
| Evidence Dimension | Binding Affinity to BRD4 BD2 (Human) |
|---|---|
| Target Compound Data | Kd = 0.300 nM |
| Comparator Or Baseline | Closest patent analogs (BDBM285046 and BDBM285216) from US10023592 |
| Quantified Difference | Target Kd is >1000-fold lower than the analog IC50 (0.300 nM vs. 500 nM). |
| Conditions | Human partial length BRD4 BD2; Kd measured by BROMOscan assay; IC50 measured by a biochemical TR-FRET assay. |
Why This Matters
This extreme difference in potency is a critical differentiator for procurement, as the target compound is required to achieve sufficient target engagement at low concentrations in cellular models, which is impossible with its closest known analogs.
- [1] BindingDB. BDBM50148603 (CHEMBL3770724). Affinity Data: Kd = 0.300 nM for human BRD4 BD2. View Source
- [2] BindingDB. BDBM285046 and BDBM285216. Affinity Data: IC50 = 500 nM for human BRD4. Source: US Patent 10,023,592. View Source
